The compound is derived from arginine, an essential amino acid known for its role in protein synthesis and various metabolic pathways. Its classification falls under amino acid derivatives, specifically those modified for enhanced stability and reactivity in synthetic processes.
The synthesis of Fmoc-l-agb(pbf,boc)-oh involves several key steps:
These steps ensure that the final product retains its functional groups necessary for further peptide synthesis while being stable during storage and handling .
Fmoc-l-agb(pbf,boc)-oh has a complex molecular structure characterized by:
The molecular formula can be represented as C₁₈H₃₃N₃O₄S, reflecting its diverse functional groups. The structure allows for specific interactions in peptide formation, influencing both solubility and reactivity.
The primary reactions involving Fmoc-l-agb(pbf,boc)-oh include:
These reactions are fundamental in constructing peptides with high fidelity and yield .
The mechanism of action of Fmoc-l-agb(pbf,boc)-oh primarily revolves around its role in peptide synthesis:
This systematic approach facilitates precise control over peptide assembly, crucial for producing biologically active compounds.
Fmoc-l-agb(pbf,boc)-oh exhibits several notable physical and chemical properties:
These properties are critical when considering storage conditions and handling protocols during peptide synthesis .
Fmoc-l-agb(pbf,boc)-oh is widely utilized in various scientific applications:
The versatility of Fmoc-l-agb(pbf,boc)-oh makes it an invaluable tool in both academic research and pharmaceutical development .
The guanidine group in arginine analogs like Fmoc-L-Agb(Pbf,Boc)-OH requires orthogonal protection to prevent side reactions during peptide synthesis. Traditional methods used Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) for guanidine protection, but required excess reagent (2+ equivalents) and strict low-temperature conditions (–15°C to +15°C) to suppress citrulline/ornithine byproducts [7]. A breakthrough patent (CN106928171B) enables efficient protection using 1.1 equivalents of Pbf-Cl at higher temperatures (0–50°C) via a 6-step route:
Boc (tert-butyloxycarbonyl) and Pbf serve complementary roles in Fmoc-L-Agb(Pbf,Boc)-OH:
Table 1: Protection Group Attributes
Group | Function | Cleavage Conditions | Compatibility Issues |
---|---|---|---|
Boc | α-Amino protection | Mild acid (20–50% TFA) | May hydrolyze acid-labile linkages |
Pbf | Guanidine protection | Strong acid (≥95% TFA) | Base-sensitive; may decompose at >63°C [1] |
The Boc group’s moderate lability allows selective α-amine deprotection for Fmoc installation without disrupting the Pbf-guanidine bond. Conversely, Pbf remains stable during piperidine-mediated Fmoc removal but cleaves quantitatively during final TFA peptide resin cleavage . This orthogonality is critical for synthesizing guanidine-rich peptides like thrombomodulin analogs, where incomplete protection causes deletion sequences .
Industrial-scale production leverages the CN106928171B protocol for cost efficiency:
Table 2: Process Optimization Outcomes
Parameter | Classical Method | Novel Method | Improvement |
---|---|---|---|
Pbf-Cl Equivalents | 2.0 | 1.1 | 45% cost reduction |
Reaction Temperature | –15°C to +15°C | 0–50°C | Energy savings |
Arg Residues | >5% | <0.1% | Higher purity |
Overall Yield | ≤63.5% | ≥75% | Scalable output [7] |
This approach supports multi-kilogram production, crucial for drug development applications [1] [4].
Sequential deprotection of Fmoc-L-Agb(Pbf,Boc)-OH requires precise control to avoid decomposition:
Table 3: Stability Parameters
Condition | Threshold | Degradation Products | Prevention Strategy |
---|---|---|---|
Temperature | >63°C | Sulfonate derivatives | Cold-chain storage (≤–4°C) [1] |
Strong Acid | >3h in TFA | tert-Butylated peptides | Timed cleavage protocols |
Strong Base | pH >9 | Aspartimides | Backbone amide protection |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: